molecular formula C14H18F3NO2 B12632142 (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester CAS No. 1241681-43-5

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester

Cat. No.: B12632142
CAS No.: 1241681-43-5
M. Wt: 289.29 g/mol
InChI Key: JZZQKEMVKKJESH-NSHDSACASA-N
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Description

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester is a compound that combines the structural features of phenylalanine, a common amino acid, with a trifluoromethyl group and a tert-butyl ester.

Preparation Methods

The synthesis of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . The reaction conditions are mild, making it suitable for sterically demanding and acid-labile substrates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester undergoes various types of chemical reactions, including:

Scientific Research Applications

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in biological and chemical systems. The molecular pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester can be compared with other similar compounds, such as:

    (S)-4-(Trifluoromethyl)phenylalanine: Lacks the tert-butyl ester group, which affects its solubility and reactivity.

    (S)-4-(Trifluoromethyl)phenylalanine methyl ester: Has a methyl ester group instead of a tert-butyl ester, leading to different chemical properties.

    (S)-4-(Trifluoromethyl)phenylalanine ethyl ester:

Properties

CAS No.

1241681-43-5

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1

InChI Key

JZZQKEMVKKJESH-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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